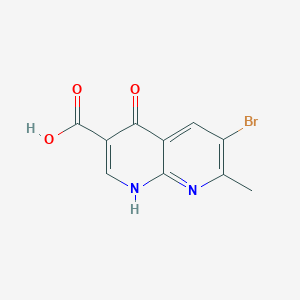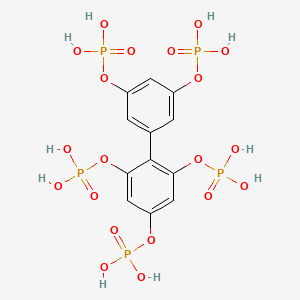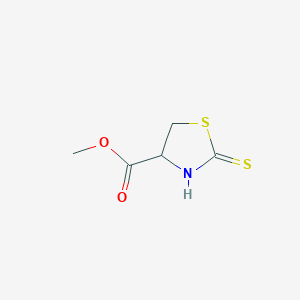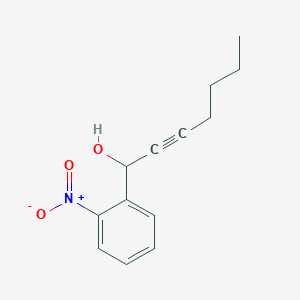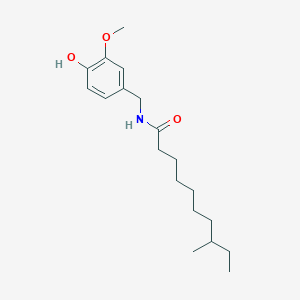
Dihydro Homocapsaicin II
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydro Homocapsaicin II is a capsaicinoid, a class of compounds found in chili peppers. It is an analog and congener of capsaicin, the compound responsible for the pungency of chili peppers. This compound is known for its lipophilic nature and is a colorless to pale yellow crystalline or powdery substance. It has a molecular formula of C19H31NO3 and a molecular weight of 321.45 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro Homocapsaicin II typically involves the hydrogenation of Homocapsaicin. The process includes the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions are carefully controlled to ensure the selective reduction of the double bond in Homocapsaicin without affecting other functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to achieve efficient and consistent production. The purity of the final product is ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry .
化学反応の分析
Types of Reactions
Dihydro Homocapsaicin II undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones and other oxidized derivatives.
Reduction: The compound can be further reduced under specific conditions to yield fully saturated analogs.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide nitrogen and the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated analogs.
Substitution: Various substituted amides and aromatic derivatives.
科学的研究の応用
Dihydro Homocapsaicin II has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the reactivity and properties of capsaicinoids.
Biology: Investigated for its effects on cellular processes and its potential as a bioactive compound.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of self-defense sprays and as a bioactive ingredient in cosmetics.
作用機序
Dihydro Homocapsaicin II exerts its effects primarily through the activation of the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is involved in the sensation of pain and heat. Upon binding to TRPV1, this compound induces a conformational change that leads to the opening of the ion channel, allowing the influx of calcium ions (Ca2+) and sodium ions (Na+). This results in the depolarization of sensory neurons and the transmission of pain signals .
類似化合物との比較
Dihydro Homocapsaicin II is compared with other capsaicinoids such as:
Capsaicin: The most well-known capsaicinoid, with higher pungency and similar biological activities.
Dihydrocapsaicin: Similar in structure but differs in the position of the double bond.
Nordihydrocapsaicin: Less pungent and has a shorter carbon chain.
Homodihydrocapsaicin: Similar structure but with different saturation levels.
This compound is unique due to its specific hydrogenation pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C19H31NO3 |
|---|---|
分子量 |
321.5 g/mol |
IUPAC名 |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyldecanamide |
InChI |
InChI=1S/C19H31NO3/c1-4-15(2)9-7-5-6-8-10-19(22)20-14-16-11-12-17(21)18(13-16)23-3/h11-13,15,21H,4-10,14H2,1-3H3,(H,20,22) |
InChIキー |
GOBFKCLUUUDTQE-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester](/img/structure/B13406433.png)
![1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13406437.png)

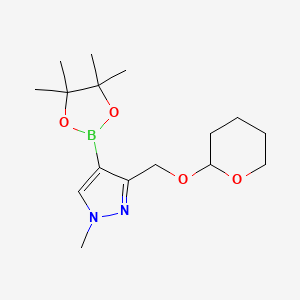
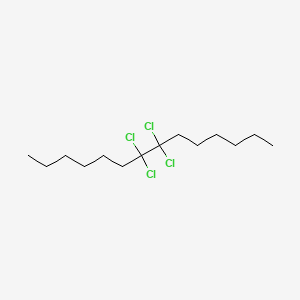
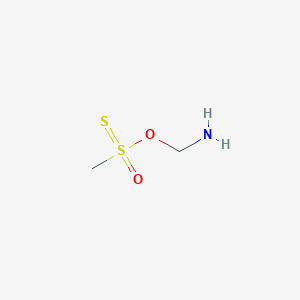
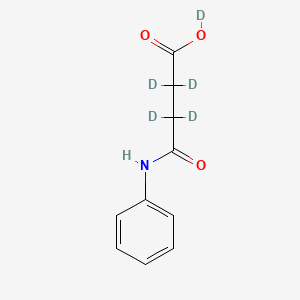
![(1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-diol](/img/structure/B13406460.png)
